molecular formula C9H8BrN3O2 B2458862 Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 2059932-43-1

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B2458862
CAS No.: 2059932-43-1
M. Wt: 270.086
InChI Key: VJNVFGHMUTYTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an ethyl ester group at the 8th position. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Biochemical Analysis

Cellular Effects

Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . It’s plausible that Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Condensation Reactions: The ester group can participate in condensation reactions to form amides or other derivatives.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Catalysts: While the microwave-mediated synthesis is catalyst-free, other reactions may require catalysts such as acids or bases to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.

Scientific Research Applications

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it can inhibit enzymes such as JAK1 and JAK2, which play roles in cytokine signaling pathways. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can be compared with other triazolopyridine derivatives:

The presence of the bromine atom and the ethyl ester group in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-6(10)4-13-8(7)11-5-12-13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNVFGHMUTYTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN2C1=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.